6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H12F3N3O2 and its molecular weight is 371.319. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as BLU-667 (Pralsetinib) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
BLU-667 is a highly efficient and selective RET inhibitor . It binds to the RET protein, inhibiting its activity . This inhibition can prevent the growth of cancer cells that have mutations in the RET gene .
Biochemical Pathways
The inhibition of RET by BLU-667 affects various biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption can lead to the death of cancer cells with RET mutations .
Pharmacokinetics
It is soluble in dmso, suggesting it may have good bioavailability
Result of Action
The result of BLU-667’s action is the inhibition of cancer cell growth. In vitro studies have shown that it can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations than other multi-kinase inhibitors . In vivo, it can effectively inhibit tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Action Environment
The action of BLU-667 can be influenced by various environmental factors. For example, the pH of the environment could potentially affect its solubility and therefore its bioavailability . Additionally, the presence of other substances in the body could potentially interact with the compound, affecting its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Pralsetinib has been found to specifically inhibit RET signaling in cells with RET mutations . It interacts with the RET protein, a receptor tyrosine kinase, and inhibits its activity . This interaction is characterized by a high degree of selectivity, with Pralsetinib demonstrating at least 100-fold greater selectivity for RET over 96% of other kinases in a library of 371 kinases .
Cellular Effects
In cells harboring RET mutations, Pralsetinib can specifically inhibit RET signaling, and it has been shown to be more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .
Molecular Mechanism
The molecular mechanism of action of Pralsetinib involves the inhibition of the RET protein. It binds to the RET protein and inhibits its kinase activity, thereby preventing the activation of downstream signaling pathways that drive cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, Pralsetinib has been shown to effectively inhibit various RET mutations and fusion-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts . It does not inhibit VEGFR2, and it has been well-tolerated in in vivo experiments .
Properties
IUPAC Name |
6-methyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2/c1-10-2-7-15-13(8-10)16(26)14(9-23-15)18-24-17(25-27-18)11-3-5-12(6-4-11)19(20,21)22/h2-9H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRXBUPFHHCFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.